molecular formula C16H19FN2O4 B2798360 3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097894-15-8

3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

Número de catálogo: B2798360
Número CAS: 2097894-15-8
Peso molecular: 322.336
Clave InChI: XSNFXBPELDBDOT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one features a pyrrolidine ring fused to an oxazolidin-2-one core, with a 2-fluorophenoxy propanoyl substituent at the pyrrolidine nitrogen (Figure 1). This structure combines three critical motifs:

  • Pyrrolidine: A five-membered saturated nitrogen heterocycle known for conformational flexibility and bioactivity.
  • Oxazolidinone: A five-membered lactam ring associated with antimicrobial and antiviral properties .
  • 2-Fluorophenoxy propanoyl: A fluorinated aromatic ether group that enhances metabolic stability and bioavailability .

Propiedades

IUPAC Name

3-[1-[2-(2-fluorophenoxy)propanoyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c1-11(23-14-5-3-2-4-13(14)17)15(20)18-7-6-12(10-18)19-8-9-22-16(19)21/h2-5,11-12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNFXBPELDBDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N2CCOC2=O)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one (CAS Number: 2097894-15-8) is a synthetic compound that presents significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16_{16}H19_{19}FN2_{2}O4_{4}
  • Molecular Weight : 322.33 g/mol
  • Structure : The molecular structure features a pyrrolidine ring, an oxazolidinone core, and a fluorophenoxy group, contributing to its unique biological activity.

Anticonvulsant Activity

Research has indicated that compounds related to 3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one exhibit anticonvulsant properties. A study involving similar oxadiazole derivatives demonstrated significant anticonvulsant effects in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. The mechanism was suggested to involve modulation of benzodiazepine receptors, indicating potential for treating epilepsy .

The proposed mechanisms of action for this compound include:

  • Receptor Interaction : It may interact with GABA receptors, enhancing inhibitory neurotransmission.
  • Enzyme Modulation : Potential inhibition of specific enzymes involved in neurotransmitter metabolism could contribute to its anticonvulsant effects.

Study on Anticonvulsant Effects

In a comparative study, various derivatives of oxazolidinones were synthesized and tested for their anticonvulsant activity. The results indicated that certain structural modifications significantly enhanced potency. For instance, the introduction of the fluorophenoxy group was correlated with improved efficacy in seizure models .

Toxicity Profile

Toxicity assessments were conducted to evaluate the safety profile of 3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one. Results showed minimal adverse effects on biochemical parameters in animal models, suggesting a favorable safety margin for further development .

Data Table: Biological Activity Overview

Activity Model Used Outcome Reference
AnticonvulsantPTZ ModelSignificant anticonvulsant activity
AnticonvulsantMES ModelEnhanced seizure threshold
Toxicity AssessmentBiochemical ParametersMinimal toxicity observed

Comparación Con Compuestos Similares

Pyrrolidine-Oxazolidinone Hybrids

The target compound shares structural similarities with other pyrrolidine-oxazolidinone hybrids but differs in substituent patterns:

Compound Name / ID Key Structural Features Biological Activity / Application Reference
Target Compound Pyrrolidine + oxazolidinone + 2-fluorophenoxy propanoyl Not explicitly reported (inference)
3-{2-[1-(2-hydroxyethyl)-2-oxo-4-phenylimidazolidin-5-yl]phenyl}-1,3-oxazolidin-2-one (12) Oxazolidinone + imidazolidinone + phenyl Intermediate in ring-opening reactions
3-[(3R/S)-1-(7-fluoro-9H-pyrimidoindol-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one Pyrrolidine + oxazolidinone + pyrimidoindole SARS-CoV-2 NSP3 macrodomain inhibitor

Key Observations :

  • The imidazolidinone-containing analog (12) lacks the fluorophenoxy group but demonstrates the versatility of oxazolidinones in heterocyclic chemistry .

Oxazolidinone Derivatives with Varied Substituents

Oxazolidinones with phosphoryl or aromatic substituents highlight the impact of functional groups on activity:

Compound Name / ID Key Structural Features Biological Activity Reference
3-[(4-Substituted)(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-ones Bis-oxazolidinone + phosphoryl linkage + heterocyclic amines Antimicrobial
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one Pyrrolidin-2-one + oxadiazole + 2-fluorophenyl Pharmaceutical intermediate

Key Observations :

  • Phosphoryl-linked bis-oxazolidinones () exhibit antimicrobial activity, underscoring the pharmacophore significance of the oxazolidinone ring .
  • The oxadiazole-pyrrolidinone analog () shares the 2-fluorophenyl group with the target compound but replaces oxazolidinone with oxadiazole, likely altering solubility and target selectivity .

Fluorophenyl-Containing Compounds

Fluorine substitution on aromatic rings is a common strategy to optimize drug-like properties:

Compound Name / ID Key Structural Features Application Reference
1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-1-phenyl-1H-pyrazol-5-yl)urea Pyrrolidine + fluorophenyl + methoxyethyl + pyrazole TRKA kinase inhibition

Key Observations :

Structural and Functional Implications

  • Oxazolidinone vs. Oxadiazole: Oxazolidinones (lactams) generally exhibit better membrane permeability than oxadiazoles (heterocyclic ethers), which may enhance bioavailability .
  • Fluorophenoxy vs. Fluorophenyl: The propanoyl spacer in the target compound could reduce steric hindrance compared to direct fluorophenyl attachment, improving binding kinetics.
  • Pyrrolidine Substitution: N-Propanoyl groups (target compound) vs. N-phenethyl () or N-methoxyethyl () may modulate metabolic stability and target engagement.

Q & A

Q. What are the established synthetic routes for 3-{1-[2-(2-Fluorophenoxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one, and what key intermediates are involved?

The synthesis typically involves a multi-step process:

  • Step 1: Condensation of 2-(2-fluorophenoxy)propanoic acid with a pyrrolidine derivative (e.g., 3-aminopyrrolidine) using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI to form the propanoyl-pyrrolidine intermediate.
  • Step 2: Cyclization of the intermediate with a carbonyl source (e.g., triphosgene) to form the oxazolidin-2-one ring.
  • Key intermediates : The propanoyl-pyrrolidine intermediate and a hydroxylamine derivative for oxazolidinone formation.
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) .

Q. How can spectroscopic techniques confirm the compound’s structural identity?

  • ¹H/¹³C NMR : The fluorophenyl group shows distinct aromatic proton signals (δ 6.8–7.4 ppm, split due to fluorine coupling) and a carbonyl peak (δ ~170 ppm for oxazolidinone). The pyrrolidine protons appear as multiplet clusters (δ 1.8–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the loss of the fluorophenoxy group.
  • FT-IR : Peaks at ~1750 cm⁻¹ (oxazolidinone C=O) and ~1250 cm⁻¹ (C-F stretch) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition assays : Test against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.
  • Cell viability assays : Use MTT or resazurin-based protocols in relevant cell lines (e.g., cancer or bacterial models).
  • Dose-response curves : Include positive controls (e.g., known inhibitors) and validate with triplicate replicates .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral resolution : Use chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key steps like propanoylation or cyclization.
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Assay validation : Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution.
  • Metabolic stability testing : Evaluate if hepatic metabolism (e.g., cytochrome P450 assays) alters activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., kinase ATP pockets).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with fluorophenyl or oxazolidinone groups) .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

  • Randomized block designs : Assign compound batches to experimental groups randomly to control for variability .
  • Stability studies : Monitor compound degradation under storage conditions (e.g., 4°C vs. −20°C) via HPLC.
  • Blinded analysis : Use third-party labs for activity assessments to eliminate observer bias.

Methodological Tables

Q. Table 1. Key Spectroscopic Benchmarks

TechniqueExpected Signal(s)Reference
¹H NMR (400 MHz)δ 7.2–7.4 (m, fluorophenyl), δ 4.1–4.3 (oxazolidinone CH₂)
HRMS[M+H]⁺ = Calculated m/z ± 0.001
FT-IR1750 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F)

Q. Table 2. Recommended Assay Conditions

Assay TypeProtocolControls
Enzyme Inhibition10 µM compound, 30-min pre-incubation, fluorogenic substrateZymosan (positive)
Cell Viability48-h exposure, 0.1–100 µM range, resazurin endpointDMSO (vehicle)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.